molecular formula C16H16N2O3 B3830325 3,5-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide

3,5-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide

Cat. No. B3830325
M. Wt: 284.31 g/mol
InChI Key: RNBUPWLQOYSOFH-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide, also known as MEH, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.

Mechanism of Action

The mechanism of action of 3,5-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide is not fully understood. However, studies have suggested that 3,5-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide may act as a ligand, binding to metal ions and forming stable complexes. These complexes may then undergo various reactions, depending on the specific application.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 3,5-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide. However, studies have shown that 3,5-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide may have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide in lab experiments is its simple synthesis method. 3,5-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide is also stable and can be easily stored. However, one limitation is the limited information on its biochemical and physiological effects, which may make it difficult to determine its potential applications.

Future Directions

There are several potential future directions for 3,5-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide research. One area of interest is the development of 3,5-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide-based catalysts for various reactions. Another potential application is the use of 3,5-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide complexes in environmental remediation, such as the removal of heavy metal ions from contaminated water sources. Additionally, further studies are needed to determine the potential medical applications of 3,5-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide, particularly in the treatment of oxidative stress-related diseases.
Conclusion
In conclusion, 3,5-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its simple synthesis method and ability to form stable complexes with metal ions make it a promising candidate for various scientific research applications. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.

Scientific Research Applications

3,5-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its ability to act as a chelating agent for metal ions. 3,5-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide has been shown to form stable complexes with metal ions such as copper, nickel, and cobalt. These complexes have potential applications in catalysis, electrochemistry, and environmental remediation.

properties

IUPAC Name

3,5-dihydroxy-N-[(Z)-1-(4-methylphenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-3-5-12(6-4-10)11(2)17-18-16(21)13-7-14(19)9-15(20)8-13/h3-9,19-20H,1-2H3,(H,18,21)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBUPWLQOYSOFH-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=CC(=C2)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\NC(=O)C2=CC(=CC(=C2)O)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dihydroxy-N-[(Z)-1-(4-methylphenyl)ethylideneamino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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